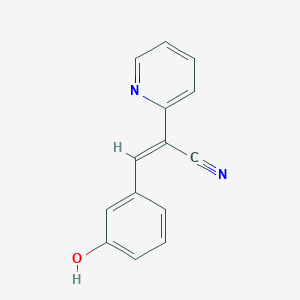
(Z)-3-(3-hydroxyphenyl)-2-pyridin-2-ylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(3-hydroxyphenyl)-2-pyridin-2-ylprop-2-enenitrile is an organic compound that features a hydroxyphenyl group and a pyridinyl group connected by a propenenitrile linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-hydroxyphenyl)-2-pyridin-2-ylprop-2-enenitrile typically involves the condensation of 3-hydroxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-hydroxyphenyl)-2-pyridin-2-ylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(3-oxophenyl)-2-pyridin-2-ylprop-2-enenitrile.
Reduction: Formation of (Z)-3-(3-hydroxyphenyl)-2-pyridin-2-ylprop-2-enamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-hydroxyphenyl)-2-pyridin-2-ylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-3-(3-hydroxyphenyl)-2-pyridin-2-ylprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridinyl group can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(3-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile
- (Z)-3-(4-hydroxyphenyl)-2-pyridin-2-ylprop-2-enenitrile
- (Z)-3-(3-hydroxyphenyl)-2-pyridin-2-ylprop-2-enamide
Uniqueness
(Z)-3-(3-hydroxyphenyl)-2-pyridin-2-ylprop-2-enenitrile is unique due to the presence of both a hydroxyphenyl group and a pyridinyl group, which confer distinct chemical and biological properties. The hydroxy group enhances its solubility and reactivity, while the pyridinyl group provides additional sites for interaction with biological targets. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(Z)-3-(3-hydroxyphenyl)-2-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-10-12(14-6-1-2-7-16-14)8-11-4-3-5-13(17)9-11/h1-9,17H/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHWMAZKAIJHPC-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=CC2=CC(=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=C/C2=CC(=CC=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
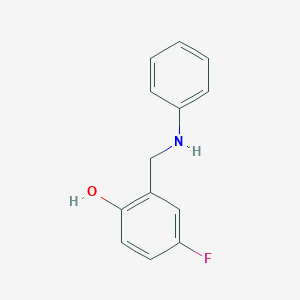
![N-[(3,4-dimethylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7624842.png)
![N-[(3,5-dimethylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7624848.png)

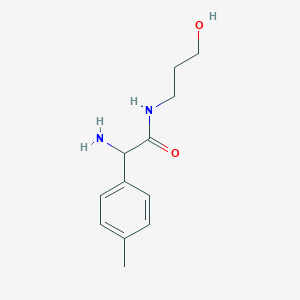
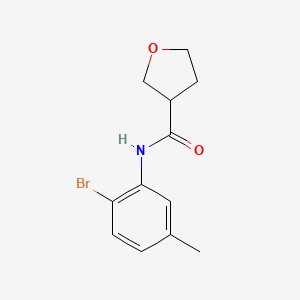
![(E)-3-(3-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7624873.png)
![N-[(2-methylpropan-2-yl)oxy]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7624880.png)
![5-[[(2-Methyloxolan-3-yl)amino]methyl]furan-2-carboxylic acid](/img/structure/B7624892.png)
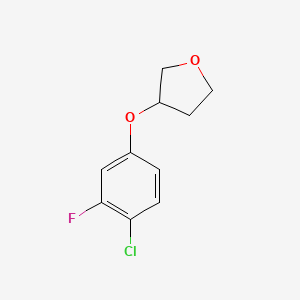
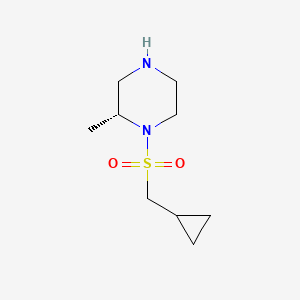
![[1-[2-(4-Chloro-3-fluorophenoxy)ethyl]triazol-4-yl]methanamine](/img/structure/B7624910.png)
![2-(dimethylamino)-1-[(2S)-2-methylpiperazin-1-yl]ethanone](/img/structure/B7624919.png)
![2-(2-{2-Cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7624926.png)
